molecular formula C14H20N2 B185015 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine CAS No. 187221-31-4

1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine

Cat. No.: B185015
CAS No.: 187221-31-4
M. Wt: 216.32 g/mol
InChI Key: DLLBLNFCUXJHHV-UHFFFAOYSA-N
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Description

1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine is an organic compound with the molecular formula C14H20N2 It is a derivative of piperazine, where one of the nitrogen atoms is bonded to a 1,2,3,4-tetrahydronaphthalen-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine can be synthesized through a multi-step process. One common method involves the reaction of 1,2,3,4-tetrahydronaphthalene with piperazine in the presence of a suitable catalyst. The reaction typically requires elevated temperatures and may involve solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while substitution reactions can produce a variety of piperazine derivatives with different functional groups .

Scientific Research Applications

1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,2,3,4-Tetrahydronaphthalen-2-YL)piperazine
  • 1-(1,2,3,4-Tetrahydronaphthalen-3-YL)piperazine
  • 1-(1,2,3,4-Tetrahydronaphthalen-4-YL)piperazine

Uniqueness

1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine is unique due to its specific structural configuration, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities for various molecular targets, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16/h1-2,4,6,14-15H,3,5,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLBLNFCUXJHHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573179
Record name 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187221-31-4
Record name 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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